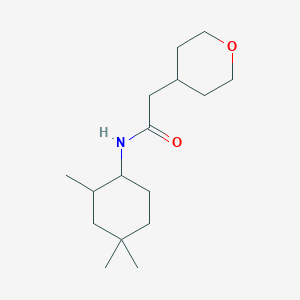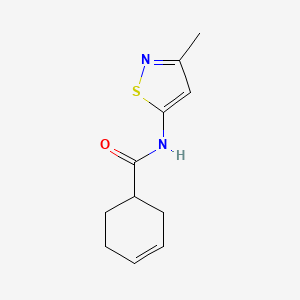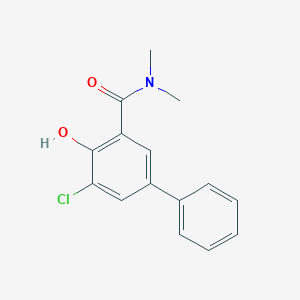
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide (CDP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
The exact mechanism of action of 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in inflammation and cancer progression. By inhibiting their activity, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes involved in cancer progression. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in high purity and good yield. It has been extensively studied and its properties and effects are well understood. However, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide also has some limitations. It can be toxic to cells at high concentrations and its effects can vary depending on the cell type and experimental conditions. Therefore, careful consideration should be given to the concentration and experimental conditions when using 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide. One area of research is the development of new drug candidates based on 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has shown promising anti-cancer and neuroprotective effects and further research could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of new materials based on 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has shown good adhesion properties and further research could lead to the development of new materials with improved properties. Finally, further research is needed to fully understand the mechanism of action of 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide and its effects on different cell types and experimental conditions.
Synthesemethoden
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide can be synthesized by the reaction of 3-chloro-2-hydroxybenzoyl chloride with N,N-dimethyl aniline in the presence of a base such as triethylamine. The reaction yields 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide in high purity and good yield. This synthesis method has been optimized and is widely used in the production of 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide for research purposes.
Wissenschaftliche Forschungsanwendungen
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of breast cancer, prostate cancer, and lung cancer. 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds and has been studied as a potential alternative to traditional herbicides that can have negative environmental impacts.
In material science, 3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide has been studied for its potential use in the development of new materials such as polymers and coatings. It has been shown to have good adhesion properties and has been studied as a potential additive for improving the properties of existing materials.
Eigenschaften
IUPAC Name |
3-chloro-2-hydroxy-N,N-dimethyl-5-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)12-8-11(9-13(16)14(12)18)10-6-4-3-5-7-10/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRSHMXQQYFJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)
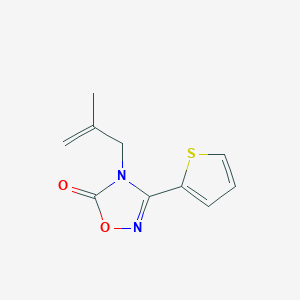
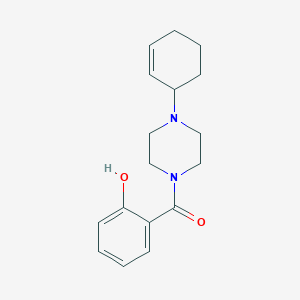
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
